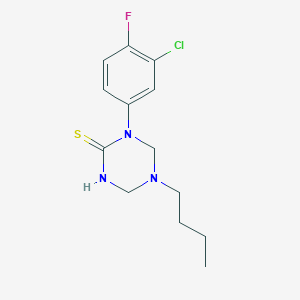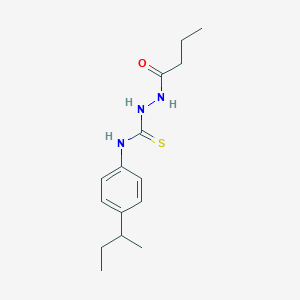![molecular formula C19H23FN2O3 B4632382 1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-3,5-dimethylpiperidine](/img/structure/B4632382.png)
1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-3,5-dimethylpiperidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related complex organic molecules often involves multi-step chemical processes, starting from simpler compounds and incorporating various functional groups through reactions like condensation, cyclization, and protection-deprotection strategies. For example, the synthesis of oligoribonucleotides with selected 2'-O-methylation showcases a detailed approach involving phenoxyacetyl protection for exocyclic amino groups, demonstrating the complexity and precision required in synthesizing such molecules (Beijer et al., 1990).
Molecular Structure Analysis
Detailed molecular structure analysis, including NMR, UV-Visible, and vibrational spectroscopic studies, along with HOMO, LUMO analysis using DFT methods, provides insights into the electronic, vibrational, and geometric aspects of complex molecules. For instance, the molecular structure, NMR, and vibrational spectroscopic analysis of similar compounds reveal the intricate details of molecular geometry and electronic properties, highlighting the importance of theoretical and experimental methods in understanding such molecules (Alphonsa et al., 2016).
Chemical Reactions and Properties
The chemical behavior of complex organic molecules is influenced by their functional groups and molecular structure. Reactions such as rearrangements, substitutions, and cyclizations play critical roles in the chemical transformations of these molecules. Research on rearrangements and substitutions in related compounds showcases the diverse chemical reactions these molecules can undergo, leading to the formation of various derivatives with potential biological and chemical applications (Strah et al., 1996).
Physical Properties Analysis
The physical properties of such complex molecules, including melting points, boiling points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. X-ray powder diffraction data, for example, provides essential information on the crystalline nature and stability of these compounds, which is vital for their application in various fields (Wang et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemicals, stability under various conditions, and the ability to undergo specific reactions, define the utility of these molecules in chemical synthesis, pharmaceuticals, and material science. Studies on the synthesis and antimicrobial activity of isoxazole derivatives illustrate the application of such molecules in developing new chemical entities with potential biological activity (Kumar et al., 2019).
Applications De Recherche Scientifique
Synthesis and Applications in Oligoribonucleotide Research
This compound has been utilized in the synthesis of oligoribonucleotides with selected 2'-O-methylation, as described by Beijer et al. (1990). The study highlights its role in the synthesis of base-protected oligoribonucleotides, which are significant for RNA biochemistry studies (Beijer et al., 1990).
Cytotoxicity Studies and Anticancer Potential
Parthiban et al. (2011) synthesized a series of compounds, including variants of this compound, to evaluate their cytotoxicity against HeLa cells. This research is pivotal for understanding the anticancer potential of these compounds (Parthiban et al., 2011).
Potential in Antipsychotic Drug Development
Wise et al. (1987) investigated similar compounds for their antipsychotic-like profile in behavioral animal tests. This study is significant in exploring new avenues for antipsychotic drug development (Wise et al., 1987).
Agricultural Chemistry: Fungicidal and Insecticidal Activities
Zhao et al. (2008) explored the synthesis of pyrazoline derivatives, related to this compound, for fungicidal and insecticidal activities. This research contributes to the development of new agricultural chemicals (Zhao et al., 2008).
Antimicrobial and Antitubercular Activity
Shingare et al. (2018) synthesized isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated them for antimicrobial and antitubercular activity. This study highlights the potential of these compounds in combatting bacterial infections (Shingare et al., 2018).
Sigma Receptor Binding and Neuropharmacological Potential
Berardi et al. (2001) conducted a study on derivatives of 3,3-dimethylpiperidine, similar in structure to the compound , revealing their affinity towards sigma receptors. This research is crucial for understanding the neuropharmacological applications of these compounds (Berardi et al., 2001).
Propriétés
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3/c1-13-7-14(2)10-22(9-13)19(23)12-24-11-17-8-18(25-21-17)15-3-5-16(20)6-4-15/h3-6,8,13-14H,7,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZLVJHGORDLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)COCC2=NOC(=C2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4632302.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4632312.png)

![2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4632332.png)

![N-[2-(3-nitrophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4632353.png)

![7-(2-furyl)-N-[2-(phenylthio)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632364.png)

![isopropyl 4-(4-tert-butylphenyl)-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4632373.png)



![4-(5-chloro-2-methylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4632397.png)